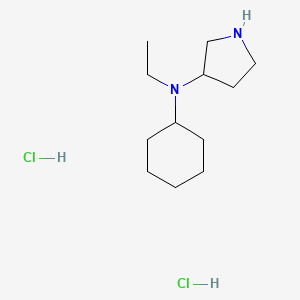![molecular formula C13H30Cl2N2 B1424753 n-[2-(3-Piperidinyl)ethyl]-n-propyl-1-propanamine dihydrochloride CAS No. 1220035-65-3](/img/structure/B1424753.png)
n-[2-(3-Piperidinyl)ethyl]-n-propyl-1-propanamine dihydrochloride
Descripción general
Descripción
N-[2-(3-Piperidinyl)ethyl]-n-propyl-1-propanamine dihydrochloride is a chemical compound . It is also known as N-Ethyl-2- (1-piperidinyl)ethanamine dihydrochloride .
Synthesis Analysis
The synthesis of similar compounds, such as N-[1-(aminocarbonyl)-2-(1-piperidinyl)ethyl]benzamides, has been reported. These were prepared from the reaction of β-piperidinoalanine as the starting material .Molecular Structure Analysis
Piperidine, a key component of this compound, is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Aplicaciones Científicas De Investigación
Anticancer Potential
N-[2-(3-Piperidinyl)ethyl]-N-propyl-1-propanamine dihydrochloride and its derivatives show promise in anticancer research. The synthesis of propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole moiety has demonstrated potential anticancer properties. These compounds, particularly 6h, 6j, and 6e, exhibit strong anticancer activities with low IC50 values, suggesting their potential as therapeutic agents against cancer. Further in vivo studies are needed to confirm their effectiveness and therapeutic applicability (Rehman et al., 2018).
Alzheimer's Disease Research
The compound and its analogs have been explored for their potential in treating Alzheimer's disease. A series of N-substituted derivatives were synthesized to evaluate new drug candidates for Alzheimer’s. These compounds were tested for enzyme inhibition activity against acetylcholinesterase, a target in Alzheimer's treatment, indicating their possible use as therapeutic agents for the condition. The synthesized compounds showed significant enzyme inhibition, suggesting their potential in Alzheimer's disease treatment and warranting further investigation (Rehman et al., 2018).
Antimicrobial Activity
Derivatives of N-[2-(3-Piperidinyl)ethyl]-N-propyl-1-propanamine dihydrochloride have been investigated for antimicrobial properties. The synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives revealed significant potent antimicrobial activities against pathogens of Lycopersicon esculentum, including Xanthomonas axonopodis pv. vesicatoria and Ralstonia solanacearum, as well as fungal pathogens Alternaria solani and Fusarium solani. The structure-activity relationship studies indicated that substitutions on the benzhydryl ring and sulfonamide ring significantly influence the antibacterial activity, highlighting the potential of these compounds in addressing plant pathogenic infections (Vinaya et al., 2009).
Propiedades
IUPAC Name |
N-(2-piperidin-3-ylethyl)-N-propylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2.2ClH/c1-3-9-15(10-4-2)11-7-13-6-5-8-14-12-13;;/h13-14H,3-12H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAPOIMZRKQPSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1CCCNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-[2-(3-Piperidinyl)ethyl]-n-propyl-1-propanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl (2S,4S)-4-[(5-chloro-8-quinolinyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424670.png)

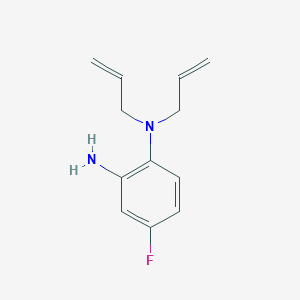

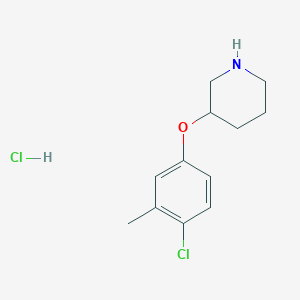
![Methyl (2S,4S)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424677.png)
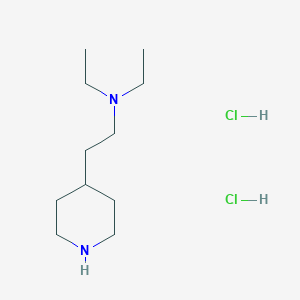
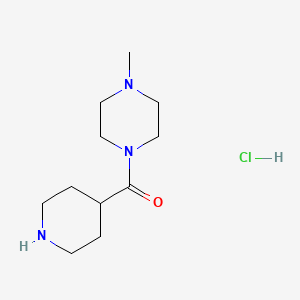


![N-Butyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424686.png)

